molecular formula C17H20ClN3O B2749675 3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide CAS No. 2034502-10-6

3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide

Cat. No.: B2749675
CAS No.: 2034502-10-6
M. Wt: 317.82
InChI Key: CHISEBOMWGPVLP-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide is a synthetic organic compound that features a chlorophenyl group, an imidazole ring, and a cyclopropyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide typically involves multiple steps:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions.

    Formation of the Propanamide Backbone: The propanamide backbone can be constructed through amide bond formation, often using coupling reagents like EDCI or DCC.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the propanamide backbone.

    Reduction: Reduction reactions could target the chlorophenyl group or the imidazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorophenyl group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a ligand for biological receptors.

    Medicine: Exploring its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide
  • 3-(3-chlorophenyl)-N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)propanamide
  • 3-(3-chlorophenyl)-N-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)propanamide

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)propanamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-15-3-1-2-13(12-15)4-7-16(22)19-8-10-21-11-9-20-17(21)14-5-6-14/h1-3,9,11-12,14H,4-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHISEBOMWGPVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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